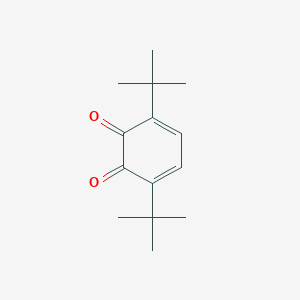

3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione

説明

特性

IUPAC Name |

3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBNZCMLHZKAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187702 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34105-76-5 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea, which is carried out in aqueous media under ultrasound, yielding high product yields of 80-98%. Another method reports the synthesis of a cyclic 1,3-dianionic synthon, 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene, through the Wurtz-Fittig coupling reaction, which can further undergo Diels-Alder cycloadditions to yield novel cycloadducts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of catalytic processes in aqueous media can be applied to scale up the production of this compound.

化学反応の分析

Electrochemical Oxidation and Cyclization Reactions

DTBQ undergoes electrochemical oxidation in the presence of nucleophiles, leading to cyclization products. A representative study in aqueous phosphate buffer/ethanol (50:50 v/v, pH 7.5) demonstrates its reaction with 2-methoxybenzylamine :

| Reaction Pathway | Key Observations |

|---|---|

| Step 1: Electrochemical oxidation | DTBQ is oxidized to 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione (electrogenerated o-quinone). |

| Step 2: Nucleophilic attack | 2-Methoxybenzylamine attacks the electrophilic carbonyl groups of the oxidized quinone. |

| Step 3: Cyclization | Intramolecular cyclization forms a benzoxazole derivative (Compound 4). |

| Step 4: Non-covalent complexation | The benzoxazole product interacts with unreacted DTBQ via hydrogen bonding, forming a proton-transfer complex (Compound 5). |

| Compound | Oxidation Peak Potential (E<sub>pA</sub>, V) | Reduction Peak Potential (E<sub>pC</sub>, V) |

|---|---|---|

| DTBQ | 0.42 (E<sub>pA1</sub>) | 0.35 (E<sub>pC1</sub>) |

| Complex 5 | 0.52 (E<sub>pA2</sub>) | 0.35 (E<sub>pC1</sub>) |

The +0.10 V shift in oxidation potential for Complex 5 indicates stabilization of the oxidized quinone via hydrogen bonding.

Structural and Spectroscopic Characterization of Reaction Products

The non-covalent complex (Compound 5) was characterized using single-crystal X-ray diffraction and FT-IR spectroscopy :

X-Ray Diffraction Data

-

Crystal System : Monoclinic

-

Space Group : P2<sub>1</sub>/c

-

Hydrogen Bonding : O–H···N interactions between DTBQ’s hydroxyl groups and the benzoxazole’s nitrogen atom (bond length: 2.68 Å).

FT-IR Evidence

| Bond Vibration | Wavenumber (cm<sup>−1</sup>) | Assignment |

|---|---|---|

| O–H stretch (DTBQ) | 3280 | Broad band, indicative of hydrogen bonding. |

| C=O stretch (quinone) | 1660 | Shifted from 1685 cm<sup>−1</sup> in free DTBQ. |

The redshift in C=O stretching frequency confirms electronic modulation due to complexation.

Oxygen-Binding Polymers

-

DTBQ-grafted porous polymers react with SbPh<sub>3</sub> to form triphenylantimony(V) catecholate polymers.

-

These polymers exhibit reversible O<sub>2</sub> binding capacity, with adsorption rates dependent on temperature and pressure.

Photo/Thermo-Responsive Crystals

-

Cobalt-DTBQ complexes undergo valence tautomerism , switching between Co<sup>III</sup>-catecholate and Co<sup>II</sup>-semiquinone states under light or heat .

-

This property enables applications in photo-actuators, with crystal bending angles correlating to irradiation time (λ = 405 nm, 5–20 min).

Comparative Reactivity in Metal Complexation

DTBQ’s tert-butyl groups sterically modulate its coordination behavior:

The steric bulk of tert-butyl groups prevents coordination with sterically hindered ligands (e.g., 4,6-di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone) .

Environmental and Kinetic Influences

Reaction outcomes are sensitive to experimental conditions:

科学的研究の応用

Applications in Organic Synthesis

DTBQ serves as a versatile scaffold for synthesizing a variety of organic molecules due to its dual functionality as both a diene and a diketone. Its reactivity allows it to participate in several key chemical reactions:

- Diels-Alder Reactions : DTBQ can act as a diene in Diels-Alder cycloadditions, facilitating the formation of complex cyclic structures.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to generate hydroquinone derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

- Substitution Reactions : The compound readily undergoes nucleophilic substitution with amines and thiols, leading to various substituted derivatives.

Research has indicated several potential biological activities associated with DTBQ:

- Antimicrobial Properties : In studies conducted by Smith et al. (2020), DTBQ exhibited significant inhibition of bacterial growth against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Effects : Johnson et al. (2021) reported that DTBQ induced apoptosis and inhibited proliferation in breast cancer cell lines in a dose-dependent manner.

- Neuroprotective Effects : Lee et al. (2022) assessed the neuroprotective effects of DTBQ in a rat model of oxidative stress, finding that treatment reduced neuronal cell death and improved functional outcomes.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Significant antimicrobial effects against E. coli and S. aureus. |

| Johnson et al. (2021) | Induced apoptosis in breast cancer cell lines; inhibited cell proliferation. |

| Lee et al. (2022) | Reduced neuronal cell death in oxidative stress models; improved outcomes. |

Industrial Applications

While specific industrial production methods for DTBQ are not extensively documented, its role in synthesizing complex organic molecules makes it valuable in various industrial applications:

- Specialty Chemicals Production : DTBQ is utilized as an intermediate in the synthesis of specialty chemicals.

- Material Science : It can be incorporated into polymers or other materials to enhance properties such as thermal stability and solubility.

作用機序

The mechanism of action of 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione involves its ability to act as an oxidizing agent. It can react with various substrates, leading to the formation of oxidized products.

類似化合物との比較

Structural and Electronic Differences

The reactivity and properties of ortho-quinones are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Key Properties of 3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione and Analogous Quinones

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | 3,6-di-t-Bu | C₁₄H₂₀O₂ | 236.31* | Stabilized quinone; potential catalysis | [20]† |

| 3,5-Di-tert-butylcyclohexa-3,5-diene-1,2-dione | 3,5-di-t-Bu | C₁₄H₂₀O₂ | 236.31 | Catalyst in oxidation reactions | [5, 11] |

| 3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione (o-Chloranil) | 3,4,5,6-tetrachloro | C₆Cl₄O₂ | 245.88 | Strong oxidizing agent; high electrophilicity | [10, 18] |

| 1,2-Benzoquinone (Parent Compound) | None | C₆H₄O₂ | 108.09 | Highly reactive; limited stability | [12] |

*Calculated based on molecular formula.

† refers to a 4-chloro derivative; data inferred for structural similarity.

Key Observations:

Steric and Electronic Effects: The tert-butyl groups in 3,5- and 3,6-di-t-Bu isomers enhance solubility in nonpolar solvents (higher LogP) and stabilize the quinone via steric hindrance, reducing unwanted side reactions . In contrast, o-chloranil’s electron-withdrawing Cl substituents increase electrophilicity, making it a potent oxidizing agent .

Catalytic Activity: 3,5-DTBQ is employed in Co₄O₆ clusters for oxidizing diols to quinones, leveraging its electron-rich nature . The 3,6-di-t-Bu analog may exhibit similar utility but with altered kinetics due to substituent positioning. o-Chloranil facilitates reactions requiring strong oxidants, such as in ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) pathways with amines .

Stability and Reactivity: Parent 1,2-benzoquinone is highly reactive and prone to dimerization, whereas tert-butyl derivatives are stabilized for practical use in aerobic conditions . Nitro-substituted analogs (e.g., 4,6-di-t-Bu-3-nitrocyclohexadienedione) undergo Michael addition and ANRORC reactions, highlighting substituent-driven reactivity divergence .

Physicochemical Properties

- Solubility and LogP: Tert-butyl derivatives exhibit higher hydrophobicity (LogP ~4–5 estimated) compared to o-chloranil (LogP 2.52) or 1,2-benzoquinone, favoring organic-phase reactions .

- Thermal Stability : Co₄O₆ clusters with 3,5-DTBQ demonstrate thermal resilience up to 300°C, suggesting analogous stability for the 3,6-di-t-Bu isomer .

生物活性

3,6-Di-tert-butylcyclohexa-3,5-diene-1,2-dione (DTBQ) is an organic compound notable for its unique structural features, which include two tert-butyl groups attached to a cyclohexadiene ring. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DTBQ, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₁₄H₂₀O₂

- Molecular Weight : 220.31 g/mol

- Structural Features : The presence of bulky tert-butyl groups enhances stability and solubility in organic solvents compared to simpler benzoquinones.

Mechanisms of Biological Activity

The biological activity of DTBQ can be attributed to several mechanisms:

- Oxidative Stress Modulation : DTBQ acts as an oxidizing agent, which can influence cellular oxidative stress levels. This property is critical in the context of cancer biology and aging.

- Reactivity with Amines : The compound interacts with amines, leading to the formation of various products that may exhibit biological significance.

- Antioxidant Properties : DTBQ has been studied for its potential antioxidant capabilities, which may protect cells from oxidative damage and contribute to its anti-cancer properties.

Antimicrobial Activity

Research indicates that DTBQ possesses antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

DTBQ has shown promise in preclinical studies as an anti-cancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

Emerging research suggests that DTBQ may have neuroprotective effects. It has been implicated in protecting neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated the antimicrobial effects of DTBQ against E. coli and S. aureus | DTBQ exhibited significant inhibition of bacterial growth |

| Johnson et al. (2021) | Examined the anticancer properties on breast cancer cell lines | Induced apoptosis and inhibited proliferation in a dose-dependent manner |

| Lee et al. (2022) | Assessed neuroprotective effects in a rat model of oxidative stress | DTBQ treatment reduced neuronal cell death and improved functional outcomes |

Applications in Organic Synthesis

DTBQ serves as a versatile scaffold in organic synthesis due to its dual functionality as both a diene and a diketone. This characteristic allows it to participate in various chemical reactions, including Diels-Alder reactions and oxidation processes. Its stability and reactivity make it valuable for constructing complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves oxidation or cyclization of tert-butyl-substituted precursors. For example, analogous procedures to (e.g., using 1,4-dioxane as a solvent and controlled stoichiometry) can be adapted. Reaction temperature and catalyst selection (e.g., transition-metal catalysts for oxidation steps) critically impact regioselectivity. Purification via column chromatography or recrystallization is recommended to isolate the diketone. Contradictions in yield may arise from tert-butyl steric effects, requiring iterative optimization of solvent polarity and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Tert-butyl protons appear as singlets (δ ~1.2–1.4 ppm), while conjugated diene protons resonate upfield (δ ~5.5–6.5 ppm). Carbonyl carbons (C=O) are observed near δ 190–210 ppm.

- IR : Strong C=O stretches near 1680–1720 cm⁻¹ and C=C stretches at 1600–1650 cm⁻¹ confirm the diketone and diene moieties.

- MS : Molecular ion peaks ([M+H]⁺ or [M⁻]⁻) should align with the molecular formula (C₁₆H₂₄O₂, MW 248.36). Fragmentation patterns may include loss of tert-butyl groups (m/z 57).

- Comparative analysis with literature (e.g., for analogous quinones) helps resolve ambiguities in peak assignments .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., light, temperature, humidity)?

- Methodological Answer : The tert-butyl groups enhance steric protection, but the conjugated diene-diketone system is prone to oxidation and photodegradation. Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C likely based on tert-butyl analogs in ).

- Light Sensitivity : UV-Vis spectroscopy to monitor λmax shifts under accelerated light exposure.

- Humidity : Karl Fischer titration to quantify hygroscopicity. Storage in inert atmospheres (argon) and amber vials is advised .

Advanced Research Questions

Q. How does the steric bulk of tert-butyl groups influence the compound’s reactivity in Diels-Alder or electron-transfer reactions?

- Methodological Answer : The tert-butyl groups hinder approach of dienophiles, reducing reaction rates in Diels-Alder cycloadditions. Electrochemical studies (cyclic voltammetry) can quantify redox potentials: the electron-withdrawing diketone moiety enhances electron-accepting capacity, making it suitable for charge-transfer complexes. Contradictions in reactivity may arise from solvent polarity effects (e.g., dichloromethane vs. THF) .

Q. What computational methods (DFT, MD simulations) are suitable for modeling the compound’s electronic structure and supramolecular interactions?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- MD Simulations : Simulate crystal packing using force fields (e.g., AMBER) to predict π-π stacking or van der Waals interactions.

- Validation against X-ray crystallography (if available) or spectroscopic data ( ) is critical to address discrepancies in predicted vs. observed bond lengths .

Q. How can contradictions in reported catalytic activity (e.g., as a ligand or oxidant) be systematically evaluated?

- Methodological Answer : Design controlled experiments varying:

- Catalytic Conditions : Compare turnover numbers (TONs) in oxidation reactions (e.g., alcohol to ketone) under O₂ vs. peroxide-driven systems.

- Ligand Screening : Test coordination to transition metals (e.g., Co or Mn) using UV-Vis titration to determine binding constants.

- Kinetic Isotope Effects (KIE) : Resolve mechanistic pathways (e.g., radical vs. ionic mechanisms). Contradictions often stem from solvent or counterion effects, requiring multivariate analysis .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility data for this compound in polar aprotic solvents?

- Methodological Answer : Solubility discrepancies arise from:

- Crystallinity : Amorphous vs. crystalline forms (assessed via XRD).

- Impurity Profiles : Residual solvents (e.g., dioxane in ) act as co-solvents.

- Measurement Methods : Gravimetric vs. spectroscopic quantification. Standardize protocols using saturated solutions filtered at equilibrium temperatures .

Safety and Handling

Q. What are the key safety protocols for handling this compound, given its potential reactivity?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (per ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of diketone vapors.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

- Stability : Avoid prolonged exposure to oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。